Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Catalog No.
S14473453
CAS No.
918299-40-8
M.F
C12H11BrO3
M. Wt
283.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbox...

CAS Number

918299-40-8

Product Name

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

IUPAC Name

ethyl 6-bromo-3-oxo-1,2-dihydroindene-2-carboxylate

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

InChI

InChI=1S/C12H11BrO3/c1-2-16-12(15)10-6-7-5-8(13)3-4-9(7)11(10)14/h3-5,10H,2,6H2,1H3

InChI Key

OZRLEBRVAQMJNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC(=C2)Br

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives. It is characterized by the presence of a bromine atom at the 5th position of the indene ring and an ethyl ester functional group at the carboxylic acid position. The compound has a molecular formula of C11H9BrO3C_{11}H_{9}BrO_{3} and a molecular weight of approximately 269.09 g/mol. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminium hydride or sodium borohydride.
  • Hydrolysis: The ethyl ester can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Oxidation Reactions: Under oxidative conditions, the compound can form various products, including ketones or carboxylic acids.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds within the indene class, including ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, exhibit a range of biological activities. Preliminary studies suggest potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom may enhance these biological effects compared to non-brominated analogs, making it a candidate for further pharmacological investigation.

The synthesis of ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves several steps:

  • Bromination: The starting material, 2,3-dihydro-1H-indene-2-carboxylic acid or its derivatives, is brominated using bromine or N-bromosuccinimide in a suitable solvent such as carbon tetrachloride or chloroform at low temperatures (0–5°C) to prevent over-bromination.
  • Esterification: The resulting bromo compound is then treated with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity.

This multi-step synthesis allows for the controlled introduction of functional groups while maintaining structural integrity.

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications:

  • Pharmaceutical Development: Due to its potential biological activities, it serves as an intermediate in the synthesis of novel therapeutic agents.
  • Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
  • Material Science: This compound can be utilized in producing specialty chemicals and materials due to its unique properties.

Interaction studies involving ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate focus on its reactivity with various biological targets. Research into its binding affinity with enzymes and receptors may provide insights into its mechanism of action and therapeutic potential. Additionally, studies on its interactions with other compounds can reveal synergistic effects that enhance its efficacy in biological systems.

Several compounds share structural similarities with ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acidLacks ethyl ester; contains carboxylic acid groupDirectly related but not esterified
5-Chloro-2,3-dihydro-1H-indene-2-carboxylic acidChlorine instead of bromineDifferent halogen may affect reactivity
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylateMethyl ester instead of ethylMay exhibit different solubility and reactivity
Ethyl 2,3-dihydroindene-5-carboxylateNo bromine; only carboxylic groupLacks halogen substitution

Uniqueness

Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate stands out due to its specific combination of a bromine atom and an ethyl ester functional group. This unique structure enhances its reactivity and potential biological activity compared to similar compounds lacking these features. The presence of bromine not only affects chemical reactivity but may also influence pharmacological properties, making it a valuable target for further research in medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

281.98916 g/mol

Monoisotopic Mass

281.98916 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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